N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide
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Overview
Description
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide is a synthetic organic compound with the molecular formula C21H30N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of o-toluidine with an isocyanate to form the corresponding urea derivative.
Alkylation: The urea derivative is then alkylated with a suitable alkylating agent, such as N,N-dimethylpiperidine-1-carboxamide, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-((3-(m-tolyl)ureido)methyl)piperidine-1-carboxamide
- N,N-dimethyl-4-((3-(p-tolyl)ureido)methyl)piperidine-1-carboxamide
- N,N-dimethyl-4-((3-(phenyl)ureido)methyl)piperidine-1-carboxamide
Uniqueness
N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide is unique due to the presence of the o-tolyl group, which can influence its binding affinity and specificity towards certain molecular targets. This structural feature may confer distinct pharmacological or chemical properties compared to its analogs.
Properties
IUPAC Name |
N,N-dimethyl-4-[[(2-methylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-6-4-5-7-15(13)19-16(22)18-12-14-8-10-21(11-9-14)17(23)20(2)3/h4-7,14H,8-12H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZJLCYKEFZYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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